

A Technical Guide to Deuterated 4-Nitrobenzaldehyde for Researchers

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Compound of Interest

Compound Name: 4-Nitrobenzaldehyde-d5

Cat. No.: B15143856

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of deuterated 4-nitrobenzaldehyde, focusing on its availability, properties, and applications in scientific research.

While the user's initial request specified **4-Nitrobenzaldehyde-d5**, commercially available and well-documented versions of this deuterated compound are predominantly found as 4-Nitrobenzaldehyde-d4. This guide will focus on the properties and supply of this d4 variant, which serves as a valuable tool in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.

Supplier and Pricing Overview

Obtaining precise, upfront pricing for 4-Nitrobenzaldehyde-d4 is challenging as most suppliers provide this information upon request. However, several reputable chemical suppliers list this compound in their catalogs, indicating its availability for research purposes.

Supplier	Product Name	CAS Number	Molecular Formula	Notes
Santa Cruz Biotechnology, Inc.	4-Nitrobenzaldehyde-d4	1020718-72-2	C ₇ HD ₄ NO ₃	Biochemical for proteomics research.[1]
Clearsynth	4-Nitrobenzaldehyde-d4	1020718-72-2	C ₇ HD ₄ NO ₃	Listed as a stable isotope reagent.[2]
Genprice	4-Nitrobenzaldehyde-d4	Not specified	Not specified	Available in 5 mg quantities; price available upon request.
United States Biological	4-Nitrobenzaldehyde-d4	Not specified	C ₇ HD ₄ NO ₃	Listed as "Highly Purified".[3]
Toronto Research Chemicals (TRC)	4-Nitrobenzaldehyde-d4	Not specified	Not specified	TRC is a known supplier of stable isotope-labeled compounds.[4][5]
MedchemExpress	4-Nitrobenzaldehyde-d4	Not specified	Not specified	Labeled as a photodegradation product of chloramphenicol.[6]

Pricing for isotopically labeled compounds is typically higher than their unlabeled counterparts due to the complex synthesis involved. Researchers should contact the suppliers directly to obtain a quote for their required quantities.

Physicochemical Properties

The deuterated form, 4-Nitrobenzaldehyde-d4, shares similar chemical properties with the unlabeled 4-Nitrobenzaldehyde. The primary difference lies in the increased mass due to the

presence of deuterium atoms, which is critical for its use in mass spectrometry-based assays.

Property	Value
Molecular Weight	~155.14 g/mol [1]
Appearance	Typically a yellow to brown crystalline powder.
Solubility	Soluble in organic solvents like ethanol, benzene, and glacial acetic acid; slightly soluble in water.

Applications in Research and Drug Development

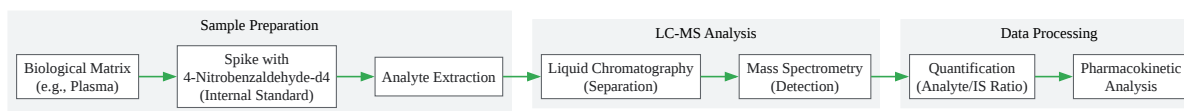
Isotopically labeled compounds like 4-Nitrobenzaldehyde-d4 are indispensable tools in modern drug discovery and development. Their primary application is as internal standards in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard is the gold standard in pharmacokinetic studies. It allows for precise quantification of the unlabeled drug candidate in biological matrices such as plasma, urine, and tissues. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response.

While specific experimental protocols for 4-Nitrobenzaldehyde-d4 are not readily available in public literature, its application would follow standard procedures for using stable isotope-labeled internal standards in LC-MS method development and validation for pharmacokinetic and drug metabolism studies.

Logical Workflow for Use in Pharmacokinetic Studies

The following diagram illustrates a typical workflow for the use of 4-Nitrobenzaldehyde-d4 as an internal standard in a pharmacokinetic study.



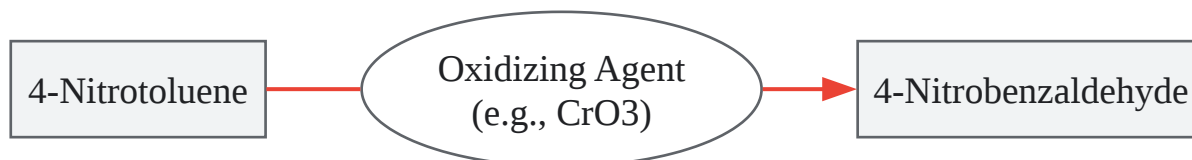
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A typical workflow for utilizing 4-Nitrobenzaldehyde-d4 in pharmacokinetic analysis.

Synthesis of the Unlabeled Analog

While a detailed, peer-reviewed synthesis protocol for 4-Nitrobenzaldehyde-d4 is not publicly available, the synthesis of the unlabeled 4-Nitrobenzaldehyde is well-documented. One common method involves the oxidation of 4-nitrotoluene.[7] Another established method is the hydrolysis of 4-nitrobenzal chloride or bromide in the presence of concentrated sulfuric acid.[8]

A general representation of the synthesis from 4-nitrotoluene is depicted below:



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Simplified synthesis of 4-Nitrobenzaldehyde from 4-nitrotoluene.

The synthesis of the deuterated analog would involve the use of deuterated starting materials or reagents at an appropriate step in the synthetic route.

Signaling Pathways and Broader Context

Currently, there is no specific information in the public domain linking 4-Nitrobenzaldehyde or its deuterated form to direct modulation of specific signaling pathways. Its primary role in a research context, especially the deuterated form, is that of an analytical tool rather than a bioactive molecule for studying cellular signaling.

The importance of isotopically labeled compounds in drug development is a critical concept. These molecules are essential for:

- Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: To trace the fate of a drug molecule in a biological system.[9]
- Pharmacokinetic (PK) and Bioequivalence Studies: To accurately determine the concentration of a drug over time.[10]
- Metabolite Identification: To distinguish between the parent drug and its metabolites.

The use of deuterated standards helps to ensure the accuracy and reliability of the data generated in these crucial pre-clinical and clinical studies.

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